molecular formula C12H16N2S B12120285 (2-[(1,2-Dimethyl-1H-indol-3-YL)thio]ethyl)amine

(2-[(1,2-Dimethyl-1H-indol-3-YL)thio]ethyl)amine

Cat. No.: B12120285
M. Wt: 220.34 g/mol
InChI Key: SPLLUYUXNRLCBJ-UHFFFAOYSA-N
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Description

(2-[(1,2-Dimethyl-1H-indol-3-YL)thio]ethyl)amine is a compound that features an indole core structure, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-[(1,2-Dimethyl-1H-indol-3-YL)thio]ethyl)amine typically involves the substitution of an indole derivative at the 3-position with a thioethylamine group. One common method involves the reaction of an indole derivative with ethyl bromoacetate, followed by substitution with sodium thiosulfate to form the Bunte salt, and subsequent hydrolysis to yield the desired compound .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

(2-[(1,2-Dimethyl-1H-indol-3-YL)thio]ethyl)amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thioethylamine group can yield sulfoxides or sulfones, while substitution reactions on the indole core can produce halogenated or nitrated derivatives .

Scientific Research Applications

(2-[(1,2-Dimethyl-1H-indol-3-YL)thio]ethyl)amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of (2-[(1,2-Dimethyl-1H-indol-3-YL)thio]ethyl)amine involves its interaction with specific molecular targets and pathways. The indole core structure allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-[(1,2-Dimethyl-1H-indol-3-YL)thio]ethyl)amine is unique due to the presence of the thioethylamine group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

2-(1,2-dimethylindol-3-yl)sulfanylethanamine

InChI

InChI=1S/C12H16N2S/c1-9-12(15-8-7-13)10-5-3-4-6-11(10)14(9)2/h3-6H,7-8,13H2,1-2H3

InChI Key

SPLLUYUXNRLCBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)SCCN

Origin of Product

United States

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